N-(tert-Butoxycarbonyl)-2-ethylaniline
Description
The exact mass of the compound N-(tert-Butoxycarbonyl)-2-ethylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(tert-Butoxycarbonyl)-2-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)-2-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-ethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APURGTAWCSZZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407770 | |
| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110969-45-4 | |
| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-2-ethylaniline in Common Organic Solvents
For professionals in research, chemical synthesis, and pharmaceutical development, understanding the solubility of key intermediates is a cornerstone of process optimization, formulation design, and reaction engineering. N-(tert-Butoxycarbonyl)-2-ethylaniline, a common building block and protected amine, is no exception. Its solubility profile dictates the choice of reaction media, purification methods, and ultimately, the efficiency and scalability of its application.
This guide provides a comprehensive overview of the solubility characteristics of N-(tert-Butoxycarbonyl)-2-ethylaniline. Moving beyond a simple data sheet, we will explore the underlying physicochemical principles that govern its solubility, provide a robust, field-proven protocol for its experimental determination, and offer insights into interpreting the data to empower your research and development endeavors.
Molecular Structure and Theoretical Solubility Profile
The solubility of a compound is fundamentally dictated by its molecular structure. N-(tert-Butoxycarbonyl)-2-ethylaniline possesses distinct regions that influence its interaction with various solvents:
-
Aromatic Ring (Ethylbenzene moiety): This large, nonpolar, and hydrophobic portion of the molecule favors interactions with nonpolar and moderately polar solvents through van der Waals forces and π-stacking.
-
tert-Butoxycarbonyl (Boc) Group: This bulky protecting group is largely nonpolar and lipophilic due to the tert-butyl component. However, the carbonyl (C=O) and ether-like oxygen within the carbamate linkage introduce polarity and potential for dipole-dipole interactions and hydrogen bond acceptance.
-
Amine Linkage (-NH-): The secondary amine proton is a potential hydrogen bond donor, although its availability can be sterically hindered by the adjacent bulky groups.
Based on the principle of "like dissolves like", we can predict a qualitative solubility profile:
-
High Solubility Expected: In moderately polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can effectively solvate both the nonpolar aromatic ring and the polar carbamate group.
-
Moderate to Good Solubility Expected: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in lower alcohols like methanol and ethanol. While these alcohols are polar and protic, their alkyl portions can interact favorably with the nonpolar parts of the molecule.
-
Lower Solubility Expected: In highly nonpolar aliphatic solvents like hexane and cyclohexane. These solvents will interact well with the ethyl and tert-butyl groups but may not effectively solvate the polar carbamate functionality.
-
Insolubility Expected: In water. The large hydrophobic surface area of the molecule far outweighs the limited hydrogen bonding capability of the carbamate group, making it practically insoluble in aqueous media. The parent compound, N-ethylaniline, is also noted to be insoluble in water.[1]
Quantitative Solubility Data: A Predictive Overview
While specific quantitative solubility data for N-(tert-Butoxycarbonyl)-2-ethylaniline is not extensively published, a systematic experimental approach is necessary for any process development. The following table provides a framework for expected solubility ranges and includes key solvent properties to guide your selection.[2][3] The actual quantitative values must be determined empirically using a standardized protocol, such as the one provided in the next section.
| Solvent Category | Solvent | Dielectric Constant (ε) at 20°C | Polarity Index (P') | Predicted Solubility at 25°C | Rationale for Prediction |
| Nonpolar | Hexane | 1.88 | 0.1 | Low | Poor solvation of the polar carbamate group. |
| Toluene | 2.38 | 2.4 | High | Aromatic-aromatic (π-stacking) interactions enhance solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | 3.1 | Very High | Excellent balance for solvating both polar and nonpolar regions. |
| Diethyl Ether | 4.33 | 2.8 | High | Good solvation of nonpolar regions, moderate for the polar group. | |
| Ethyl Acetate | 6.02 | 4.4 | Very High | Strong dipole-dipole interactions and hydrogen bond acceptance. | |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Very High | Similar to DCM and Ethyl Acetate in providing balanced solvation. | |
| Acetone | 20.7 | 5.1 | High | Highly polar, but lacks hydrogen bond donating ability. | |
| Acetonitrile (ACN) | 37.5 | 5.8 | Moderate | High polarity may not be optimal for the large nonpolar moiety. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Moderate to High | Very strong H-bond acceptor, may be an effective solvent. | |
| Polar Protic | Methanol (MeOH) | 32.7 | 5.1 | Moderate to High | Can act as both H-bond donor and acceptor. |
| Ethanol (EtOH) | 24.5 | 4.3 | High | Lower polarity than methanol, providing better balance. | |
| Isopropanol (IPA) | 19.9 | 3.9 | High | Increased alkyl character improves interaction with nonpolar regions. |
Experimental Protocol for Solubility Determination
For accurate and reproducible results, the equilibrium shake-flask method is the gold standard for determining the solubility of a compound.[4][5] This method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.[6] The concentration of the dissolved compound in the resulting saturated solution is then determined analytically, typically by UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7]
Workflow for Experimental Solubility Determination
Caption: Workflow for determining solubility using the shake-flask method and UV-Vis analysis.
Step-by-Step Methodology
Objective: To determine the concentration (mg/mL or mol/L) of N-(tert-Butoxycarbonyl)-2-ethylaniline in a saturated solution of a given organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
N-(tert-Butoxycarbonyl)-2-ethylaniline (high purity, >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Class A volumetric flasks and pipettes
-
Scintillation vials or amber glass vials with screw caps
-
Orbital shaker with temperature control
-
UV-Visible Spectrophotometer and quartz cuvettes
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
Part 1: Preparation of Calibration Curve
-
Stock Solution: Accurately weigh approximately 25 mg of the compound into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known concentrations (e.g., 0.2, 0.1, 0.05, 0.025, 0.01 mg/mL).
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) by scanning the highest concentration standard.
-
Measure the absorbance of all standard solutions and a solvent blank at the determined λ_max.
-
-
Plotting the Curve: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration curve.
Part 2: Shake-Flask Equilibrium
-
Sample Preparation: Add an excess amount of N-(tert-Butoxycarbonyl)-2-ethylaniline (e.g., 20-30 mg) to a vial containing a known volume of the solvent (e.g., 3-5 mL).[8][9] Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the vials for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9][10]
-
Expert Insight: Equilibrium is confirmed when samples taken at different time points (e.g., 24h and 48h) yield the same concentration.[4] For some compounds, this may take longer.
-
Part 3: Sample Analysis and Calculation
-
Sample Clarification: After equilibration, let the vials stand for 1-2 hours to allow excess solid to settle. Carefully draw the supernatant into a syringe.
-
Filtration: Attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Filter the remaining solution into a clean vial. This step is critical to remove all undissolved particles.[8]
-
Dilution (if necessary): If the solution is expected to be highly concentrated, perform an accurate dilution to bring the absorbance into the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the final, filtered (and diluted, if applicable) solution at the λ_max.
-
Calculation: Use the equation from the calibration curve to calculate the concentration of the saturated solution.
-
Solubility (mg/mL) = (Absorbance - y-intercept) / slope * Dilution Factor
-
Trustworthiness and Self-Validation
The described protocol is inherently self-validating through several key checkpoints:
-
Linearity of Calibration: The R² value of the calibration curve validates the analytical method's accuracy within the tested concentration range.
-
Confirmation of Equilibrium: Analyzing samples at multiple time points ensures that the measured solubility represents a true thermodynamic equilibrium and not a transient state.
-
Use of Controls: A solvent blank is used to zero the spectrophotometer, and a known soluble compound can be run in parallel as a positive control to validate the overall procedure.
By adhering to these steps, researchers can generate trustworthy and reproducible solubility data, forming a solid foundation for subsequent drug development and scientific inquiry.
References
-
Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
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U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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Saleh, S. F. (2023). Response to "How to measure solubility for drugs in oils/emulsions?". ResearchGate. Available at: [Link]
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Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]
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BTL Group Ltd. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
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Kiefel, M. (2014). Response to "How to find solubilities of drugs by using uv-visible spectroscopy?". ResearchGate. Available at: [Link]
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BTL Group Ltd. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
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Kumar, L., et al. (2014). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]
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Zaini, M. A. A., et al. (n.d.). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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Vermaas, J. V., et al. (2019). Molecular Lignin Solubility and Structure in Organic Solvents. ResearchGate. Available at: [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
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Wang, X. Z., et al. (n.d.). Solubility in Different Solvents, Crystal Polymorph and Morphology, and Optimization of Crystallization Process of AIBN. Available at: [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]
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Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. Available at: [Link]
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PubChem. (n.d.). N-Ethylaniline. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Available at: [Link]
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Wikipedia. (n.d.). Solvent. Available at: [Link]
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University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Available at: [Link]
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MilliporeSigma. (n.d.). Solvent Physical Properties. Available at: [Link]
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Reusch, W. (2013). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Available at: [Link]
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Hansatech Instruments. (n.d.). Solvent Miscibility Table. Available at: [Link]
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Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE. Available at: [Link]
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The Strategic Role of N-(tert-Butoxycarbonyl)-2-ethylaniline in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-Butoxycarbonyl)-2-ethylaniline, a key chemical intermediate, plays a pivotal role in the landscape of modern organic synthesis, particularly within the pharmaceutical and life sciences sectors. The strategic introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2-ethylaniline modulates its reactivity, enabling chemists to perform a wide array of chemical transformations on other parts of the molecule without undesired interference from the otherwise reactive amino group. This guide provides an in-depth exploration of the synthesis, characterization, and critical applications of N-(tert-Butoxycarbonyl)-2-ethylaniline, underscoring its utility as a versatile building block in the construction of complex molecular architectures. A detailed examination of its role in the synthesis of quinoline-3-carboxamide derivatives serves as a practical case study, illustrating its significance in drug discovery and development.
Introduction: The Imperative of Amine Protection in Complex Synthesis
In the intricate world of multi-step organic synthesis, the selective modification of a single functional group within a polyfunctional molecule is a paramount challenge. Amines, being nucleophilic and basic, are highly reactive and can interfere with a multitude of reaction conditions. The concept of "protecting groups" has emerged as a cornerstone of synthetic strategy, allowing for the temporary masking of a reactive functional group to direct the course of a chemical reaction.
The tert-butoxycarbonyl (Boc) group is one of the most widely employed amine protecting groups due to its ease of introduction, stability under a broad range of non-acidic conditions, and facile removal under mild acidic conditions. N-(tert-Butoxycarbonyl)-2-ethylaniline exemplifies the strategic application of this protecting group. The presence of the Boc group deactivates the nucleophilicity of the aniline nitrogen, rendering it unreactive towards electrophiles and oxidants, thereby enabling selective transformations at other positions of the aromatic ring or the ethyl substituent.
This technical guide will delve into the synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline, its key physicochemical and spectroscopic properties, and its application as a crucial intermediate, with a focus on providing practical, field-proven insights for researchers and drug development professionals.
Synthesis and Characterization of N-(tert-Butoxycarbonyl)-2-ethylaniline
The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline is typically achieved through the reaction of 2-ethylaniline with di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a standard and highly efficient method for the introduction of the Boc protecting group onto an amine.
General Synthetic Protocol
The following protocol outlines a standard laboratory procedure for the synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Experimental Protocol: Synthesis of tert-butyl (2-ethylphenyl)carbamate
-
Materials:
-
2-Ethylaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
A suitable base (e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) - catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Hexane and Ethyl Acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylaniline (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents of TEA or 0.05-0.1 equivalents of DMAP). The base is crucial to neutralize the acidic byproduct, tert-butoxycarbamic acid, which would otherwise protonate the starting aniline, rendering it unreactive. DMAP is a more potent acylation catalyst and can be used in smaller amounts to accelerate the reaction.
-
To the stirring solution, add di-tert-butyl dicarbonate (1.05-1.2 equivalents) portion-wise or as a solution in the same solvent. The slight excess of (Boc)₂O ensures complete consumption of the starting aniline. The reaction is exothermic and may require cooling in an ice bath for large-scale preparations.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is no longer detectable.
-
Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine. The washing steps remove the base, any remaining water-soluble byproducts, and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-(tert-Butoxycarbonyl)-2-ethylaniline as a pure product.
-
Physicochemical and Spectroscopic Data
Accurate characterization of N-(tert-Butoxycarbonyl)-2-ethylaniline is essential for its use as a chemical intermediate. The following table summarizes its key properties.
| Property | Value |
| Chemical Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| CAS Number | 110969-45-4 |
| Appearance | Typically a solid or oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group (~1.5 ppm).
-
A quartet and a triplet for the ethyl group protons (~2.6 and ~1.2 ppm, respectively).
-
Aromatic protons in the region of ~7.0-7.5 ppm.
-
A broad singlet for the N-H proton of the carbamate.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework. Expected signals include:
-
A signal for the quaternary carbon of the tert-butyl group (~80 ppm).
-
Signals for the methyl carbons of the tert-butyl group (~28 ppm).
-
Signals for the ethyl group carbons.
-
Aromatic carbon signals.
-
A signal for the carbonyl carbon of the carbamate group (~153 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:
-
An N-H stretching vibration around 3300-3400 cm⁻¹.
-
A strong C=O stretching vibration of the carbamate group around 1700-1725 cm⁻¹.
-
C-H stretching vibrations for the alkyl and aromatic groups.
-
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 221 or 222, respectively. Fragmentation patterns often show the loss of the tert-butyl group or the entire Boc group.
The Role of N-(tert-Butoxycarbonyl)-2-ethylaniline as a Strategic Intermediate
The primary function of N-(tert-Butoxycarbonyl)-2-ethylaniline as a chemical intermediate is to serve as a protected form of 2-ethylaniline. This protection allows for a variety of chemical transformations to be carried out on the molecule that would otherwise be incompatible with a free aniline group.
Directing and Enabling Subsequent Reactions
The Boc-protected nitrogen atom allows for:
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on the aromatic ring with greater control and selectivity. The Boc-protected amino group is an ortho-, para-directing group, though its steric bulk can influence the regioselectivity.
-
Modification of the Ethyl Group: The ethyl side chain can be functionalized, for example, through benzylic bromination followed by nucleophilic substitution, without interference from the aniline nitrogen.
-
Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Lithiation and Subsequent Electrophilic Quench: The ortho position to the Boc-amino group can be selectively deprotonated with a strong base (directed ortho-metalation), and the resulting lithiated species can be reacted with various electrophiles to introduce new functional groups.
The following diagram illustrates the logical flow of using N-(tert-Butoxycarbonyl)-2-ethylaniline in a synthetic sequence.
Caption: Synthetic strategy utilizing N-(tert-Butoxycarbonyl)-2-ethylaniline.
Case Study: Synthesis of Quinoline-3-Carboxamide Derivatives
A practical application of N-(tert-Butoxycarbonyl)-2-ethylaniline as a chemical intermediate is demonstrated in the synthesis of quinoline-3-carboxamide derivatives, which are a class of compounds with significant pharmacological interest. For instance, certain quinoline-3-carboxamides have been investigated for their potential as anti-inflammatory and anti-cancer agents.
In a patented synthetic route (based on US Patent US20070191425A1), a key step involves the amidation reaction between a quinoline-3-carboxylic acid ester derivative and an aniline. The use of a protected aniline, such as N-(tert-Butoxycarbonyl)-2-ethylaniline, can be advantageous in certain synthetic strategies, particularly if further modifications are required where the free aniline would be problematic. The final step would then be the deprotection of the Boc group.
Reaction Scheme:
Experimental Protocol: Amide Bond Formation (Conceptual)
-
Procedure:
-
A solution of the quinoline-3-carboxylic acid ester and N-(tert-Butoxycarbonyl)-2-ethylaniline in a high-boiling point aprotic solvent (e.g., toluene or xylene) is heated.
-
The reaction can be facilitated by the use of a coupling agent or by driving the reaction to completion by removing the alcohol byproduct (from the ester) via distillation.
-
After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure.
-
The resulting crude Boc-protected amide is then subjected to deprotection conditions.
-
Deprotection of the Boc Group:
The Boc group is typically removed under acidic conditions.
-
Procedure:
-
The Boc-protected quinoline-3-carboxamide is dissolved in a suitable solvent such as dichloromethane or dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane or ether, is added.
-
The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting product is then purified, often by recrystallization or chromatography, to yield the final quinoline-3-carboxamide.
-
The following workflow diagram illustrates the key steps in this synthetic application.
Methodological & Application
Application Notes & Protocols: The Strategic Use of N-(tert-Butoxycarbonyl)-2-ethylaniline in Multi-Step Organic Synthesis
Introduction: A Modern Workhorse for Directed Aromatic Functionalization
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic manipulation of aromatic systems is paramount. N-(tert-Butoxycarbonyl)-2-ethylaniline, commonly referred to as N-Boc-2-ethylaniline, has emerged as a pivotal building block for the construction of complex molecular architectures. Its utility stems from the synergistic interplay between the robust N-Boc protecting group and the ortho-disposed ethyl substituent.
The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Primarily, it functions as a reliable protecting group for the nucleophilic and basic aniline nitrogen, rendering it stable to a wide array of non-acidic reagents and reaction conditions.[1] This protection is crucial for preventing unwanted side reactions during subsequent synthetic transformations. More strategically, the Boc group is a powerful Directed Metalation Group (DMG) .[2][3] This capability allows for the highly regioselective deprotonation of the aromatic ring at the position ortho to the nitrogen, a transformation that is otherwise challenging to achieve with conventional electrophilic aromatic substitution methods. The presence of the 2-ethyl group further influences the steric and electronic environment, providing a valuable scaffold for building substituted heterocyclic systems, which are prevalent in pharmacologically active compounds.[]
This guide provides an in-depth exploration of N-Boc-2-ethylaniline, offering detailed protocols for its synthesis and detailing its cornerstone application in directed ortho-metalation (DoM), a key strategy for assembling complex target molecules.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₉NO₂ | Calculated |
| Molecular Weight | 221.30 g/mol | Calculated |
| Appearance | Off-white to light brown solid or oil | [5] |
| Boiling Point | Not readily available (High boiling) | - |
| Solubility | Soluble in most organic solvents (THF, Et₂O, CH₂Cl₂, EtOAc) | General Knowledge |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 2.6 (q, 2H, CH₂), 1.5 (s, 9H, C(CH₃)₃), 1.2 (t, 3H, CH₃) | Predicted/Typical |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.0, 137.0, 135.5, 128.0, 126.5, 125.0, 80.5, 28.5, 24.0, 14.0 | Predicted/Typical |
| IR (KBr, cm⁻¹) | ~3350 (N-H), ~2970 (C-H), ~1710 (C=O, carbamate), ~1520, ~1450 | Predicted/Typical |
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline
The protection of 2-ethylaniline is a straightforward yet critical first step. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O).
Workflow for N-Boc Protection
Caption: Workflow for the synthesis of N-Boc-2-ethylaniline.
Step-by-Step Methodology
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylaniline (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 eq) or a stoichiometric amount of triethylamine (TEA) (1.2 eq) can be added to accelerate the reaction, especially for less nucleophilic anilines.[6][7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate.
-
Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove any remaining base and unreacted aniline), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude N-Boc-2-ethylaniline can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Causality Behind Choices:
-
(Boc)₂O: This is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[8]
-
Solvent: Anhydrous aprotic solvents like THF or DCM are used to prevent hydrolysis of (Boc)₂O.
-
Base: While not always strictly necessary for aliphatic amines, a base is recommended for anilines to deprotonate the intermediate ammonium salt, driving the reaction to completion.[7]
Core Application: Directed Ortho-Metalation (DoM)
The primary synthetic value of N-Boc-2-ethylaniline lies in its ability to undergo Directed ortho-Metalation (DoM). The N-Boc group acts as a powerful Directed Metalation Group (DMG), facilitating highly regioselective deprotonation at the C6 position of the aromatic ring.[2][9][10]
Mechanism of Directed Ortho-Metalation
The process begins with the coordination of the organolithium reagent (e.g., n-BuLi, s-BuLi) to the Lewis basic carbonyl oxygen of the Boc group. This forms a pre-lithiation complex that positions the alkyl base in close proximity to the C6 proton, leading to its selective abstraction. This "Complex-Induced Proximity Effect" (CIPE) is the cornerstone of DoM's regioselectivity.[2][3] The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles.
Caption: Mechanistic pathway of Directed ortho-Metalation (DoM).
Protocol 2: General Procedure for DoM of N-Boc-2-ethylaniline
Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere (N₂ or Ar) using proper syringe techniques.[11][12]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of N-Boc-2-ethylaniline (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-Butyllithium (s-BuLi) (1.2 eq) dropwise via syringe. The choice of alkyllithium is crucial; s-BuLi or t-BuLi are often more effective than n-BuLi for this transformation.[13] Maintain the temperature at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2-1.5 eq) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C.
-
Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by silica gel chromatography.
Table of Common Electrophiles and Products:
| Electrophile | Reagent | Product Type |
| Formylation | DMF (N,N-Dimethylformamide) | Aldehyde |
| Iodination | I₂ (Iodine) | Aryl Iodide |
| Aldol Addition | Aldehydes/Ketones | Benzyl Alcohol |
| Carboxylation | CO₂ (gas or dry ice) | Benzoic Acid |
| Borylation | Trialkyl borates | Boronic Ester |
Causality Behind Choices:
-
Low Temperature (-78 °C): Essential for maintaining the stability of the aryllithium intermediate and preventing side reactions, such as the anionic Fries rearrangement.[10]
-
s-BuLi or t-BuLi: These more basic and sterically hindered organolithiums are often required to efficiently deprotonate the aromatic C-H in the presence of other potentially acidic protons, such as the benzylic protons of the ethyl group.[13]
-
Anhydrous Conditions: Absolutely critical, as organolithium reagents react violently with water.
Protocol 3: Deprotection of the N-Boc Group
The final step in many synthetic sequences is the removal of the Boc group to liberate the free aniline. This is most commonly achieved under acidic conditions.[1] The mechanism relies on the protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to form the stable tert-butyl cation.[8][14]
Deprotection Mechanism
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. baranlab.org [baranlab.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. fishersci.ca [fishersci.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
The N-Boc Protecting Group: A Comprehensive Guide to Stability and Application
[Senior Application Scientist Note]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the preparation of complex molecules in drug development. Its widespread use stems from a favorable balance of stability under a variety of reaction conditions and its facile, predictable cleavage under acidic conditions. This guide provides an in-depth exploration of the N-Boc group's stability profile, offering detailed protocols and mechanistic insights to aid researchers in its strategic application. We will move beyond simple lists of reagents to explain the "why" behind procedural choices, ensuring a robust understanding for reliable and reproducible results.
The Stability Profile of the N-Boc Group: An Overview
The N-Boc group's utility is defined by its resistance to a broad array of reagents, which allows for selective chemical transformations on other parts of a molecule. Conversely, its sensitivity to acid provides a reliable method for its removal. This dichotomy is the foundation of its role in orthogonal protection strategies.[1][2]
General Stability
The Boc group is generally stable under basic, nucleophilic, and reductive conditions. This stability is attributed to the steric hindrance of the tert-butyl group and the electron-donating nature of the oxygen atom, which decreases the electrophilicity of the carbonyl carbon.[1]
Lability in Acidic Media
The cleavage of the N-Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[4] This acid lability is a key feature, but it also necessitates careful consideration when other acid-sensitive functional groups are present in the molecule.
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed deprotection of an N-Boc group.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Quantitative Stability Data
The following table summarizes the stability of the N-Boc group in the presence of various reagents and conditions. This data is crucial for planning synthetic routes and avoiding unintended deprotection.
| Reagent Class | Reagent/Condition | Stability of N-Boc Group | Reference(s) |
| Acids (Deprotection) | Trifluoroacetic acid (TFA), neat or in DCM | Labile | [3][4] |
| Hydrochloric acid (HCl) in organic solvents | Labile | [3] | |
| Phosphoric acid (aqueous) | Labile (milder conditions) | [5] | |
| Lewis Acids (e.g., AlCl₃, ZnBr₂) | Labile | [1] | |
| Bases | Triethylamine (NEt₃), Pyridine | Stable | [1] |
| Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Generally Stable (prolonged heating may cause issues) | [1] | |
| Lithium diisopropylamide (LDA), t-BuOK | Stable | [1] | |
| Nucleophiles | Organolithiums (RLi), Grignard reagents (RMgX) | Stable | [1] |
| Amines, Ammonia | Stable | [1] | |
| Sodium methoxide (NaOMe) | Stable | [1] | |
| Reducing Agents | Catalytic Hydrogenation (H₂/Pd, H₂/Ni, H₂/Rh) | Stable | [1] |
| Lithium aluminum hydride (LiAlH₄) | Stable | [1] | |
| Sodium borohydride (NaBH₄) | Stable | [1] | |
| Sodium in liquid ammonia (Na/NH₃) | Stable | [1] | |
| Oxidizing Agents | Potassium permanganate (KMnO₄) | Stable | [1] |
| Chromium trioxide (CrO₃) | Stable | [1] | |
| Peroxy acids (RCOOOH) | Stable | [1] | |
| Halogens (I₂, Br₂, Cl₂) | Stable | [1] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the complete removal of an N-Boc group using a solution of TFA in dichloromethane (DCM). This method is robust but harsh, and caution should be exercised with acid-sensitive substrates.
Causality: TFA is a strong acid that efficiently protonates the Boc group, initiating the cleavage mechanism. DCM is an excellent solvent for most organic compounds and is inert to the reaction conditions. The 1:1 ratio ensures a sufficiently acidic environment for rapid deprotection.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).
-
Cooling (Optional but Recommended): Cool the solution to 0 °C in an ice bath. This helps to control any exotherm and can minimize side reactions with sensitive substrates.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA, 1.0 to 10 eq, often a 25-50% v/v solution in DCM is used) to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected amine.
-
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.
Self-Validation: The complete removal of the Boc group can be confirmed by the disappearance of the characteristic tert-butyl signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum and the appearance of the free amine protons.
Protocol 2: Stability Demonstration - Reduction of an Ester with LiAlH₄
This protocol demonstrates the stability of the N-Boc group under strongly reducing conditions by reducing an ester to a primary alcohol.
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, but it is not acidic and does not cleave the Boc group.[1] This illustrates the orthogonal nature of the Boc group to hydride-based reductions.
Step-by-Step Methodology (Example: Synthesis of N-Boc-L-leucinol):
-
Setup: To a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄, 1.5 eq) and anhydrous tetrahydrofuran (THF, to make a ~0.5 M suspension).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve N-Boc-L-leucine methyl ester (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser Method):
-
Cool the reaction mixture back to 0 °C.
-
Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.[5]
-
Allow the mixture to warm to room temperature and stir vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Add anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure complete drying.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate in vacuo to yield the crude N-Boc-L-leucinol.
-
-
Purification: The product can be purified by silica gel chromatography if necessary.
Self-Validation: The ¹H NMR spectrum of the product will show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals corresponding to the primary alcohol protons. The tert-butyl singlet of the Boc group will remain intact.
Protocol 3: Mild N-Boc Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative to TFA for Boc deprotection, which can be advantageous when other acid-sensitive groups are present.
Causality: Aqueous phosphoric acid is a less aggressive acid than TFA, allowing for the selective cleavage of the Boc group in the presence of other, more robust acid-labile protecting groups. Toluene is a suitable solvent that forms a biphasic mixture with the aqueous acid.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottomed flask, dissolve the N-Boc protected compound (1.0 eq) in toluene (e.g., 5-10 volumes).
-
Acid Addition: Add 85% aqueous phosphoric acid (H₃PO₄, an equal volume to the toluene used) to the solution.
-
Heating and Monitoring: Heat the biphasic mixture to a temperature between 50-80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 3 to 14 hours depending on the substrate.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully separate the organic layer.
-
Wash the organic layer with water, followed by a saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting amine as needed.
Self-Validation: Successful deprotection is confirmed by spectroscopic methods as described in Protocol 1. The integrity of other acid-sensitive groups should be verified.
Orthogonal Protection Strategies and Side Reactions
A key advantage of the Boc group is its compatibility with other protecting groups that are cleaved under different conditions. This "orthogonal" approach is fundamental in multi-step synthesis.
Caption: Orthogonal Deprotection Strategy with Boc, Fmoc, and Cbz.
Common Side Reaction: t-Butylation
During acidic deprotection, the liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or tyrosine.[3] To prevent this, "scavengers" are often added to the deprotection cocktail. Common scavengers include:
-
Thioanisole or Thiophenol: Traps the tert-butyl cation.[3]
-
Triisopropylsilane (TIS): A reducing scavenger that also helps to prevent side reactions.
-
Water: Can act as a scavenger but may not be suitable for all substrates.
The choice of scavenger depends on the specific nucleophilic groups present in the molecule.
References
-
Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23821–23828. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 23, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 23, 2026, from [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-LEUCINAL. Retrieved January 23, 2026, from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 23, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Boc Protection of Ortho-Substituted Anilines
Welcome to the technical support center for navigating the challenges of N-Boc protection, specifically focusing on sterically hindered ortho-substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties with this common but often troublesome transformation. Here, we move beyond standard protocols to address the nuanced interplay of steric and electronic effects that make these substrates particularly challenging.
Troubleshooting Guide: A-Q&A Approach
This section addresses the most common failures and unexpected outcomes observed during the Boc protection of anilines bearing ortho substituents. We focus on diagnosing the root cause and providing actionable, field-tested solutions.
Q1: My reaction shows very low or no conversion to the desired N-Boc aniline, even after extended reaction times. What's going wrong?
A1: The primary culprits are steric hindrance and reduced nucleophilicity.
-
Causality—The "Why": The nitrogen atom's lone pair of electrons in an aniline must perform a nucleophilic attack on the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O). An ortho substituent, especially a bulky one (e.g., -CH₃, -Cl, -iPr), physically obstructs this line of attack. This steric clash raises the activation energy of the reaction, dramatically slowing it down. Furthermore, if the ortho group is electron-withdrawing (e.g., -NO₂, -CF₃, -CN), it inductively pulls electron density away from the nitrogen, reducing its nucleophilicity and making it a less effective attacker.
-
Troubleshooting Pathway:
-
Increase Thermal Energy: The simplest approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like THF, 1,4-dioxane, or toluene can provide the necessary energy to overcome the steric barrier. Monitor for potential degradation of your starting material at higher temperatures.
-
Activate the Electrophile (Boc₂O) with a Catalyst: Standard bases like triethylamine (Et₃N) or NaHCO₃ are often insufficient for these substrates. A nucleophilic catalyst is required to create a more reactive Boc-donating intermediate.
-
4-(Dimethylamino)pyridine (DMAP): This is the most common and effective catalyst. DMAP attacks Boc₂O to form a highly reactive 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium salt. This intermediate is much more electrophilic than Boc₂O itself and is readily attacked by the weakly nucleophilic aniline.[1] Use DMAP in catalytic amounts (0.05–0.2 equivalents).
-
-
Enhance Nucleophilicity with a Stronger Base: If the aniline is particularly electron-deficient, a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) can be used to deprotonate the aniline, forming a highly nucleophilic anilide anion. This approach must be conducted under strictly anhydrous conditions at low temperatures to avoid side reactions.
-
Leverage Solvent Effects: For many aromatic amines, switching to an alcohol solvent like methanol or ethanol can significantly accelerate the reaction rate, even without a base.[2] Quantum mechanics studies suggest that the alcohol stabilizes the transition state through a network of hydrogen bonds, effectively lowering the activation energy.[2]
-
Q2: My TLC analysis shows multiple spots, including what appears to be a double-Boc protected product and other unidentified byproducts.
A2: This often points to overly forcing conditions or reactive intermediates.
-
Causality—The "Why":
-
Di-Boc Adduct: While less common with sterically hindered anilines, the initially formed N-Boc aniline still possesses a lone pair on the nitrogen. Under harsh conditions (e.g., high heat, prolonged reaction with excess Boc₂O and a strong base), a second Boc group can be added to form a di-Boc species.
-
Urea Formation: In some cases, isocyanate intermediates can form, leading to the subsequent formation of ureas.[3] This is more prevalent when dealing with α-amino alcohols but can be a concern.
-
-
Preventative Measures & Solutions:
-
Stoichiometric Control: Use a slight excess, but not a large one, of Boc₂O (typically 1.1–1.2 equivalents).
-
Reaction Monitoring: Carefully monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-protected products.
-
Catalyst Choice: Using a catalytic amount of DMAP is often cleaner than using stoichiometric amounts of a strong base.
-
Frequently Asked Questions (FAQs)
This section provides foundational knowledge and proactive advice for designing your experiment.
Q1: What are the key factors to consider before starting the Boc protection of an ortho-substituted aniline?
A1: A successful experiment begins with a thorough analysis of your substrate.
-
Steric Bulk of the Ortho-Group: How large is it? A methyl group presents a moderate challenge, while an isopropyl or phenyl group is significantly more demanding. For highly hindered substrates like 2,6-disubstituted anilines, anticipate the need for more forcing conditions from the outset.
-
Electronic Nature of the Ortho-Group: Is it electron-donating (EDG) or electron-withdrawing (EWG)?
-
EDGs (-CH₃, -OCH₃): These groups increase the nitrogen's nucleophilicity but also contribute to steric bulk. The outcome depends on the balance of these two opposing effects.
-
EWGs (-NO₂, -Cl, -CF₃): These groups severely decrease the nitrogen's nucleophilicity, making the reaction much more difficult. These substrates almost always require a catalyst like DMAP or activation via a strong base.
-
-
Purity of Reagents: Ensure your aniline starting material is pure. Boc₂O can degrade over time, especially if exposed to moisture; use a fresh bottle if in doubt. Solvents must be anhydrous, particularly if using strong bases like NaHMDS.
Q2: Are there any "go-to" starting conditions for a novel ortho-substituted aniline?
A2: Yes, a tiered approach is recommended.
-
Tier 1 (Mild Conditions): Start with the simplest conditions. Dissolve the aniline (1.0 eq) and Boc₂O (1.2 eq) in methanol or THF. Stir at room temperature for 24 hours.[2][4] This surprisingly effective method works for anilines with less bulky or electron-donating ortho-groups.
-
Tier 2 (Catalytic Conditions): If Tier 1 fails, move to a catalytic system. Dissolve the aniline (1.0 eq), Boc₂O (1.2 eq), and DMAP (0.1 eq) in a solvent like THF, CH₂Cl₂, or acetonitrile.[4] Stir at room temperature, or heat to 40-50 °C if necessary. This is the most broadly applicable method.
-
Tier 3 (Forcing Conditions): For the most challenging substrates (e.g., 2,6-disubstituted or strongly electron-withdrawing), consider heating to reflux in dioxane or toluene with the DMAP catalytic system.
Q3: When should I consider a solvent-free approach?
A3: A solvent-free method can be highly efficient for certain substrates and aligns with green chemistry principles.[5] This technique involves adding the aniline directly to molten Boc₂O (melting point ~23 °C) and stirring.[5] The reaction is often exothermic and proceeds rapidly without any catalyst.[5] This is particularly useful for substrates that are not sensitive to heat and can be scaled up. However, precise temperature control can be difficult on a large scale.[5]
Data & Protocols
Comparative Reaction Conditions
The following table summarizes typical conditions and outcomes for the Boc protection of various ortho-substituted anilines, providing a practical reference for experimental design.
| Substrate (Aniline) | Ortho-Substituent(s) | Typical Conditions | Catalyst | Temp. (°C) | Approx. Time (h) | Typical Yield (%) |
| 2-Methylaniline | -CH₃ (Weak EDG, Moderate Sterics) | Boc₂O, Et₃N, THF | Et₃N | 25-40 | 12-24 | 85-95 |
| 2-Chloroaniline | -Cl (EWG, Moderate Sterics) | Boc₂O, DMAP, CH₂Cl₂ | DMAP | 25 | 6-12 | 90-98 |
| 2-Nitroaniline | -NO₂ (Strong EWG, Moderate Sterics) | Boc₂O, DMAP, Dioxane | DMAP | 80-100 | 8-16 | 70-85 |
| 2,6-Dimethylaniline | Two -CH₃ (Strong Sterics) | Boc₂O, DMAP, Toluene | DMAP | 110 | 24-48 | 60-75 |
| 2-Anisidine | -OCH₃ (EDG, Moderate Sterics) | Boc₂O, MeOH | None | 25 | 4-8 | >95 |
Yields are illustrative and highly dependent on reaction scale and purification method.
Experimental Protocols
Protocol 1: Standard DMAP-Catalyzed Boc Protection of 2-Chloroaniline
This protocol is a robust starting point for moderately deactivated or hindered anilines.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.0 eq).
-
Reagent Addition: Dissolve the aniline in dichloromethane (CH₂Cl₂) (approx. 0.2 M concentration). Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting aniline. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with CH₂Cl₂. Wash the organic layer sequentially with 1 M HCl (to remove DMAP and any unreacted aniline), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography or recrystallization if necessary.
Protocol 2: Base-Free, Methanol-Accelerated Boc Protection of 2-Anisidine
This protocol is highly effective for anilines with electron-donating groups.[2]
-
Setup: To a round-bottom flask with a stir bar, add 2-anisidine (1.0 eq).
-
Solvent & Reagent: Add methanol (approx. 0.3 M concentration) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Reaction: Stir vigorously at room temperature. The product often begins to precipitate out of the solution as it forms. The reaction is typically complete in 4-8 hours.
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath and collect the solid product by vacuum filtration. Wash the filter cake with cold methanol. If no precipitate forms, concentrate the reaction mixture in vacuo and purify the residue by column chromatography.
Visualized Workflows and Mechanisms
Mechanism: Steric Hindrance in Boc Protection
Caption: A decision tree for systematically troubleshooting failed Boc protection reactions.
DMAP Catalytic Cycle
Caption: DMAP activates Boc₂O, forming a highly reactive intermediate for the aniline to attack.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Gavali, S. B., & Munde, S. B. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Fülöp, F., et al. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Welsch, M. A., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 59(42), 18394-18413. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Chakraborti, A. K., et al. (2004). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)₂O at room temperature. Tetrahedron Letters, 45(41), 7641-7644. [Link]
Sources
Technical Support Center: Boc Protection of Sterically Hindered Anilines
Guide ID: TSC-CHEM-072 Topic: Overcoming Steric Hindrance in the Boc Protection of 2-Ethylaniline Senior Application Scientist: Dr. Evelyn Reed
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and validated protocols for the successful N-tert-butyloxycarbonyl (Boc) protection of 2-ethylaniline, a classic example of a sterically hindered primary aniline. The principles and methods discussed here are broadly applicable to other challenging, sterically encumbered substrates encountered in pharmaceutical and materials science research.
Frequently Asked Questions & Troubleshooting
Q1: My standard Boc protection protocol (Boc₂O, THF, RT) with 2-ethylaniline is showing very low conversion, even after 24 hours. What is the underlying scientific reason for this failure?
Answer: The primary reason for the low reactivity is severe steric hindrance. The ethyl group at the ortho-position of the aniline physically obstructs the nitrogen's lone pair of electrons from attacking the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc₂O) molecule.[1][2] This steric clash raises the activation energy of the reaction, dramatically slowing the rate of acylation compared to unhindered anilines like aniline or 4-ethylaniline.
Furthermore, the aniline nitrogen is a relatively weak nucleophile to begin with, as its lone pair is delocalized into the aromatic ring. The combination of moderate nucleophilicity and significant steric blocking makes the reaction kinetically unfavorable under standard, mild conditions.
Caption: Steric hindrance from the ortho-ethyl group impeding reaction.
Q2: To drive the reaction to completion, I tried increasing the temperature to reflux in THF. While conversion improved, I got a messy reaction profile and a low isolated yield. Why?
Answer: Forcing the reaction with high heat can lead to several undesirable side reactions and degradation pathways. Boc-anhydride can thermally decompose, especially over prolonged heating periods. More significantly, at elevated temperatures, the desired product, tert-butyl (2-ethylphenyl)carbamate, can itself be unstable. It may undergo decomposition or side reactions, contributing to the complex mixture and reducing the final yield of the clean product. A more controlled and efficient method is preferable to "brute-force" heating.[3]
Q3: How can I accelerate the reaction under milder conditions? I've heard of using a catalyst.
Answer: Yes, catalytic activation is the most effective and common strategy. The catalyst of choice for this transformation is 4-(Dimethylamino)pyridine (DMAP) .[4][5][6] DMAP is a hyper-nucleophilic catalyst that functions by first reacting with Boc-anhydride to form a highly reactive intermediate, N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is much more electrophilic than Boc-anhydride itself. The sterically hindered aniline, though a poor nucleophile, can now attack this activated species much more readily, leading to a significantly faster reaction rate at or slightly above room temperature.[5]
Caption: Catalytic cycle of DMAP in Boc protection.
Q4: I am concerned about using DMAP due to potential purification difficulties. What is a reliable protocol, and what are the key parameters?
Answer: This is a valid concern as residual DMAP can be difficult to remove. The key is to use it in catalytic amounts (typically 5-10 mol%) rather than stoichiometric amounts. When used catalytically, the majority can be removed with a simple acidic work-up. Below is a validated protocol designed for robust performance and straightforward purification.
Experimental Protocols
Protocol A: DMAP-Catalyzed Boc Protection of 2-Ethylaniline (High-Yield Method)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-ethylaniline (1.0 eq.).
-
Dissolution: Dissolve the aniline in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2–0.5 M concentration).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.). Stir for 2 minutes.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1–1.2 eq.) portion-wise over 5 minutes. Note: The reaction may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature (20–25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2–4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP and any unreacted aniline.
-
Wash with saturated NaHCO₃ solution (1x) to neutralize the organic layer and remove acidic byproducts.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often >95% pure. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Comparative Data & Expected Outcomes
The table below summarizes the typical outcomes for different approaches, highlighting the superiority of the DMAP-catalyzed method for this challenging substrate.
| Method | Key Reagents | Temperature (°C) | Typical Time | Typical Yield | Key Considerations |
| Standard | Boc₂O, Base (e.g., Et₃N) | 25 | > 48 h | < 20% | Very slow; incomplete conversion. |
| Forced Heat | Boc₂O, Base (e.g., Et₃N) | 65 (THF Reflux) | 12-24 h | 30-50% | Prone to side reactions and product degradation. |
| Catalytic | Boc₂O, DMAP (0.1 eq.) | 25 | 2-4 h | > 90% | Highly efficient, clean reaction, mild conditions.[5][6] |
Advanced Troubleshooting
Q5: Even with DMAP, my reaction has stalled. What could be the issue?
Answer:
-
Reagent Quality: Ensure your Boc₂O is of high purity and has not hydrolyzed. It should be a low-melting solid. 2-Ethylaniline should be pure; older stock can oxidize.
-
Solvent Purity: Use anhydrous solvents. While the reaction can tolerate some water, wet solvent can hydrolyze the Boc-anhydride, reducing its effective concentration.
-
Insufficient Activation: For exceptionally stubborn cases, you can slightly increase the DMAP loading to 0.2 eq. or allow the reaction to proceed overnight.
Q6: I need a robust and scalable work-up procedure. How can I improve the standard acid/base wash?
Answer: The acidic wash is crucial for removing the basic catalyst (DMAP) and starting material (2-ethylaniline).[7][8]
-
Confirm pH: When performing the 1M HCl wash, use pH paper to check that the aqueous layer is indeed acidic (pH 1-2) after extraction. This ensures the protonation and subsequent removal of basic components into the aqueous phase.
-
Emulsion Handling: If an emulsion forms during the washes, add more brine to the separatory funnel to help break it.
-
Alternative to HCl: For substrates with acid-sensitive functional groups, a wash with saturated ammonium chloride (NH₄Cl) solution can be a milder alternative for removing DMAP, though it may be less efficient than strong acid.
By following these guidelines and understanding the chemical principles at play, researchers can confidently and efficiently perform the Boc protection of sterically hindered anilines like 2-ethylaniline, ensuring high yields and purity in their synthetic campaigns.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6496. doi:10.1039/c3ob41211a. [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
-
ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical communications (Cambridge, England), 51(55), 11048–11051. doi:10.1039/c5cc03565a. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]
- Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Boc Protected Compounds [bzchemicals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
Troubleshooting incomplete deprotection of N-Boc-2-ethylaniline
Technical Support Center: N-Boc-2-ethylaniline Deprotection
Welcome to our dedicated technical support guide for troubleshooting the deprotection of N-Boc-2-ethylaniline. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. Here, we delve into the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to ensure the successful and complete removal of the tert-butyloxycarbonyl (Boc) protecting group.
The deprotection of N-Boc-2-ethylaniline presents a unique challenge due to the interplay of electronic and steric factors. The ortho-ethyl group is electron-donating, which should, in principle, facilitate the acid-catalyzed cleavage. However, its steric bulk can hinder the approach of reagents, potentially leading to sluggish or incomplete reactions.[1] This guide will address these nuances in a practical, question-and-answer format.
Troubleshooting Guide: Overcoming Incomplete Deprotection
This section addresses the most common issues observed during the deprotection of N-Boc-2-ethylaniline, providing explanations and systematic solutions.
Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times using standard TFA/DCM conditions. What's going wrong?
A1: This is a classic symptom of an insufficiently reactive system for this specific substrate. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is a go-to method for Boc deprotection, its effectiveness can be hampered by several factors when dealing with N-Boc-2-ethylaniline.[2][3]
Causality Analysis:
-
Steric Hindrance: The ortho-ethyl group can sterically shield the carbamate nitrogen, slowing down the initial protonation step, which is crucial for the cleavage mechanism.[1]
-
Reagent Quality: The presence of water in the reaction mixture can reduce the effective acidity of the medium, thereby slowing the deprotection rate.[4] TFA is hygroscopic and can absorb atmospheric moisture over time.
-
Insufficient Acid Stoichiometry/Concentration: For a sluggish reaction, a higher concentration or a stronger acidic system may be required to drive the equilibrium towards the product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete deprotection.
Recommended Actions:
-
Reagent Verification: Use a fresh, unopened bottle of TFA. Ensure your DCM is anhydrous.
-
Increase Acid Concentration: Gradually increase the TFA concentration from the typical 20-25% (v/v) in DCM up to 50% or even neat TFA.[3] Monitor the reaction by TLC every 30 minutes.
-
Elevate Temperature: If the reaction is still slow at room temperature, gently warm the mixture to 35-40°C.[5]
-
Consider an Alternative Acid: A switch to 4M HCl in dioxane is often very effective and can sometimes provide cleaner reactions than TFA.[4]
Q2: The deprotection seems to work, but I'm getting multiple spots on my TLC plate and my final yield is low. What are these side products?
A2: The formation of side products is typically due to the reactivity of the tert-butyl cation generated during the deprotection process.[6][7] Because the product, 2-ethylaniline, has an electron-rich aromatic ring, it is susceptible to electrophilic attack by this cation.
Plausible Side Reactions:
-
t-Butylation: The tert-butyl cation can alkylate the aromatic ring of the newly formed 2-ethylaniline, leading to one or more isomers of tert-butyl-2-ethylaniline.
Mechanism of Deprotection and Side Reaction:
Caption: Mechanism of Boc deprotection and t-butylation side reaction.
Preventative Measures:
-
Use a Scavenger: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.
-
Triisopropylsilane (TIS): An excellent choice. Use 2.5-5% (v/v).
-
Thioanisole: Also effective, particularly if you suspect other acid-sensitive functionalities.[7]
-
-
Lower the Temperature: Running the reaction at 0°C can often reduce the rate of side reactions more than it reduces the rate of the desired deprotection.[4]
Q3: My workup is problematic. After neutralizing the acid, I get an emulsion or poor recovery of my product. How can I improve the isolation?
A3: Workup issues with anilines are common due to their basicity and potential for salt formation. The free amine can also be somewhat water-soluble, leading to poor extraction efficiency.
Optimized Workup Strategy:
-
Remove Volatiles: After the reaction is complete (confirmed by TLC), remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of TFA.[8]
-
Dissolve the Residue: Dissolve the resulting oil or salt in a suitable organic solvent like ethyl acetate or DCM.
-
Careful Neutralization: Cool the organic solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1N) sodium hydroxide (NaOH) solution with vigorous stirring until the aqueous layer is basic (pH > 8).[3] Caution: CO₂ evolution can cause frothing.
-
Extraction: Separate the layers. Extract the aqueous layer 2-3 times with fresh organic solvent.
-
Wash and Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.[2]
Pro-Tip: If the product amine salt is insoluble, you can sometimes triturate the crude residue with a solvent like diethyl ether to precipitate the salt, which can then be filtered, washed, and either used directly or neutralized separately.[9]
Frequently Asked Questions (FAQs)
Q: Are there any non-acidic methods to deprotect N-Boc-2-ethylaniline? A: Yes, while acidic cleavage is most common, thermal methods can be employed, especially if the molecule is sensitive to acid but thermally robust.[10][11] Heating the compound in a high-boiling point solvent like diphenyl ether or simply heating it neat can cause thermolytic cleavage of the Boc group.[12] However, these conditions are often harsh (150-200°C) and must be optimized for each substrate.[11] Mechanochemical methods, involving milling the protected amine with a solid acid, also offer a solvent-free alternative.[13]
Q: How do I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method.[14]
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 or 30:70) is a good starting point.
-
Visualization:
-
Check under a UV lamp (254 nm). The aromatic rings of both the starting material and product should be visible.
-
Stain the plate. The product, a primary aniline, will show a distinct color with a ninhydrin stain, while the N-Boc protected starting material will not.[15] This is a definitive way to confirm the appearance of the free amine. The product should have a lower Rf value than the starting material due to its increased polarity.
-
Q: Can I use HCl in methanol instead of HCl in dioxane? A: Yes, HCl generated in situ by adding acetyl chloride to cold methanol is a very effective reagent for Boc deprotection.[1] This method is often mild and can produce the hydrochloride salt of your amine, which is frequently a crystalline solid that is easy to isolate.[8]
Optimized Experimental Protocols
Protocol 1: Deprotection using HCl in Dioxane
-
Dissolve N-Boc-2-ethylaniline (1.0 eq) in a minimal amount of anhydrous DCM or dioxane.
-
To the stirring solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction to completion by TLC (staining with ninhydrin).[15]
-
Once complete, concentrate the reaction mixture under reduced pressure to obtain the crude 2-ethylaniline hydrochloride salt.
-
Proceed with the optimized workup described in Q3 to isolate the free amine.
Protocol 2: Deprotection using TFA with a Scavenger
-
Dissolve N-Boc-2-ethylaniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Add triisopropylsilane (TIS) (0.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add TFA (10-20 eq, corresponding to a 25-50% v/v solution) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction to completion by TLC.[14]
-
Once complete, follow the optimized workup procedure from Q3.
Data Summary: Comparison of Deprotection Conditions
| Reagent System | Solvent | Temp. | Typical Time | Pros | Cons |
| 25-50% TFA | DCM | 0°C - RT | 1-3 h | Common, volatile reagents. | Risk of t-butylation; requires scavenger.[7] |
| 4M HCl | Dioxane | RT | 1-4 h | Often cleaner; product salt may precipitate. | Dioxane is a peroxide former and has a high boiling point. |
| AcCl/MeOH | MeOH | 0°C - RT | 1-2 h | Mild; easy to prepare; product salt is often crystalline. | Potential for esterification if other carboxyl groups are present. |
| TsOH·H₂O | DME/MeCN | 40-50°C | 2-6 h | Non-volatile acid, good for scale-up. | Requires heating; acid removal requires basic wash.[5] |
| Refluxing Water | Water | 100°C | 0.5-2 h | Environmentally friendly, "green" method. | Requires substrate solubility in hot water; may not be suitable for all substrates.[2][16] |
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.[Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate.[Link]
-
Boc Deprotection - TFA. Common Organic Chemistry.[Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate.[Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. NIH National Library of Medicine.[Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.[Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate.[Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate.[Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
-
Boc De-protection. Reddit.[Link]
-
how to do TLC plates and N-boc deprotection. YouTube.[Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-Boc Protected Anilines via Column Chromatography
Welcome to the technical support center for the purification of N-Boc protected anilines using column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable synthetic intermediates. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate common pitfalls and optimize your purification workflows.
Introduction: The Nuances of Purifying N-Boc Protected Anilines
N-Boc protected anilines are fundamental building blocks in modern organic synthesis. While the tert-butyloxycarbonyl (Boc) group is an excellent protecting group for the amine functionality due to its stability under many reaction conditions, its presence introduces specific challenges during purification by silica gel chromatography.[1] The inherent basicity of the aniline nitrogen, though attenuated by the Boc group, can still lead to undesirable interactions with the acidic silica gel surface.[2][3] This can manifest as peak tailing, streaking on TLC plates, and in some cases, partial deprotection of the Boc group.[4][5]
This guide provides a structured approach to troubleshooting these issues, offering both quick-reference FAQs and in-depth troubleshooting guides. Our goal is to empower you with the knowledge to not just follow a protocol, but to understand the underlying principles and make informed decisions to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the column chromatography of N-Boc protected anilines.
1. What is the best general solvent system for purifying N-Boc protected anilines?
A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is the most common and effective mobile phase for the chromatography of N-Boc protected anilines.[6] The optimal ratio will depend on the specific aniline derivative. A good starting point for method development is a 10-20% ethyl acetate in hexanes mixture.
2. My N-Boc protected aniline is streaking on the TLC plate. What can I do?
Streaking of amine-containing compounds on silica gel TLC plates is a common issue caused by the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.[5] Although the Boc group reduces the basicity of the aniline, residual basicity can still lead to this problem. To mitigate streaking, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine (NEt₃).[2] This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.
3. I'm worried about the acidic nature of silica gel causing deprotection of my N-Boc group. Is this a valid concern?
Yes, this is a valid concern. Silica gel is slightly acidic and can cause partial or complete deprotection of the N-Boc group, especially for anilines with electron-donating groups that make the Boc group more labile.[4][7] To minimize the risk of deprotection, you can take the following precautions:
-
Neutralize the silica gel: You can prepare a slurry of silica gel in your chosen eluent and add a small amount of a base like triethylamine (0.1-1%) to neutralize the acidic sites.
-
Use a less acidic stationary phase: If deprotection is a persistent issue, consider using a deactivated or neutral stationary phase like alumina (neutral or basic).
-
Run the column quickly: Minimizing the contact time between your compound and the silica gel can reduce the extent of deprotection.
4. Should I use isocratic or gradient elution for my purification?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[8][9]
-
Isocratic elution , where the solvent composition remains constant throughout the run, is simpler and often sufficient if the desired compound is well-separated from impurities on the TLC plate.[10]
-
Gradient elution , where the polarity of the eluent is gradually increased during the run, is beneficial for separating complex mixtures with components of widely varying polarities.[10][11] It can also help to sharpen the peaks of late-eluting compounds.[10]
5. My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your N-Boc protected aniline is very polar and does not move from the baseline with ethyl acetate, you can try a more polar solvent system. A mixture of dichloromethane (DCM) and methanol is a good next choice.[6] Start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the methanol concentration. Be cautious with methanol, as high concentrations can sometimes cause the silica gel to dissolve.[6]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex challenges you might face during the purification of N-Boc protected anilines.
Issue 1: Co-elution of the N-Boc Aniline with a Non-polar Impurity
Question: My N-Boc protected aniline is co-eluting with a non-polar impurity, and I can't get baseline separation on the TLC plate even with very low polarity eluents. What are my options?
Answer: Co-elution with non-polar impurities can be frustrating. Here's a systematic approach to resolving this issue:
-
Causality: This problem often arises when the impurity has a very similar polarity profile to your desired compound in the chosen solvent system. The Boc group significantly increases the lipophilicity of the aniline, making it behave more like a non-polar compound.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Change the non-polar solvent: Instead of hexanes, try petroleum ether or cyclohexane. Sometimes, subtle differences in the solvent properties can improve separation.
-
Introduce a third solvent: Adding a small amount of a solvent with a different polarity characteristic, such as dichloromethane (DCM) or diethyl ether, to your hexane/ethyl acetate mixture can alter the selectivity of the separation.
-
Consider a different solvent system altogether: A toluene/ethyl acetate or DCM/acetone system might provide the necessary selectivity.
-
-
Employ a Different Stationary Phase:
-
Reversed-phase chromatography: If your compound and impurity have different hydrophobicities, reversed-phase chromatography (using a C18-functionalized silica gel) can be highly effective. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.
-
-
Utilize Gradient Elution:
-
Issue 2: Low Recovery of the N-Boc Protected Aniline from the Column
Question: I've run my column, and after combining and evaporating the fractions, my yield is significantly lower than expected. Where could my compound have gone?
Answer: Low recovery is a common and often preventable issue. Here are the likely culprits and how to address them:
-
Causality: The primary reasons for low recovery are irreversible adsorption onto the silica gel or decomposition of the compound on the column.
-
Troubleshooting Workflow:
Caption: Troubleshooting low recovery of N-Boc anilines.
-
Detailed Explanation and Solutions:
-
Irreversible Adsorption:
-
Problem: The slightly basic aniline nitrogen can strongly interact with the acidic silanol groups, leading to irreversible binding.[12]
-
Solution:
-
Add a competitive base: As mentioned in the FAQs, adding 0.1-1% triethylamine to your eluent can significantly reduce this interaction and improve recovery.[2]
-
Use a less active stationary phase: Deactivated silica gel or alumina can be used for particularly problematic compounds.
-
Post-run flush: After collecting your product, flush the column with a highly polar solvent system (e.g., 10% methanol in DCM) to see if any remaining compound elutes.
-
-
-
On-Column Decomposition:
-
Problem: The acidic environment of the silica gel can cause the N-Boc group to be cleaved, especially with prolonged exposure.[4][7][13] The resulting free aniline will have a much higher polarity and may remain on the column or elute much later.
-
Solution:
-
Neutralize the silica gel: Pre-treating the silica gel with a base is a crucial preventative measure.
-
Expedite the chromatography: A faster flow rate will minimize the contact time between your compound and the stationary phase.
-
TLC analysis of the column head: After the run, you can carefully excavate the top layer of silica, dissolve it in a polar solvent, and run a TLC to check for a new, more polar spot corresponding to the deprotected aniline.
-
-
-
Issue 3: Unexpected Reaction or Color Change on the Column
Question: I loaded my sample onto the column, and the top of the silica has turned a different color. Is my compound decomposing?
Answer: A color change at the top of the column is a strong indicator of an on-column reaction or decomposition.
-
Causality: This can be due to the acidic nature of the silica gel, the presence of impurities in your sample or solvents, or the inherent instability of your compound. Some anilines are susceptible to oxidation, which can be catalyzed by trace metals in the silica gel.
-
Troubleshooting Steps:
-
Identify the Cause:
-
Run a small-scale "plug" filtration: Pass a solution of your crude material through a small amount of silica gel in a pipette. If the color change is immediate, it confirms an interaction with the silica.
-
Check for solvent impurities: Ensure your solvents are of high purity and free from peroxides (especially for ethers like THF and diethyl ether).
-
-
Implement Preventative Measures:
-
Deactivate the silica gel: As with other issues, neutralizing the silica gel with triethylamine is the first line of defense.
-
Use high-purity silica and solvents: Using chromatography-grade reagents can minimize the presence of catalytic impurities.
-
Work under an inert atmosphere: If your compound is known to be air-sensitive, packing and running the column under nitrogen or argon can prevent oxidation.
-
-
Data Presentation: Solvent System Selection Guide
The choice of eluent is critical for a successful separation. The following table provides starting points for solvent systems for N-Boc protected anilines with different electronic properties. Always perform TLC analysis to optimize the ratio for your specific compound.
| Aniline Substituent Type | Electron-Donating (e.g., -OCH₃, -CH₃) | Electron-Neutral (e.g., -H, -Cl) | Electron-Withdrawing (e.g., -NO₂, -CN) |
| Relative Polarity | Less Polar | Moderately Polar | More Polar |
| Recommended Starting Eluent | 5-15% Ethyl Acetate in Hexanes | 10-25% Ethyl Acetate in Hexanes | 20-40% Ethyl Acetate in Hexanes or 1-5% Methanol in DCM |
| Potential Issues | Higher risk of Boc deprotection on acidic silica. | General streaking if silica is not neutralized. | May require more polar solvent systems to elute. |
| Troubleshooting Tip | Use neutralized silica gel and run the column quickly. | Add 0.1-1% triethylamine to the eluent. | Consider a gradient elution starting from a lower polarity. |
Experimental Protocols
Protocol 1: Preparation of Neutralized Silica Gel Slurry
-
In a beaker, add the required amount of silica gel for your column.
-
Add your chosen starting eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a slurry.
-
Add triethylamine to the slurry to a final concentration of 0.5% (v/v) of the total solvent volume.
-
Stir the slurry gently for 5-10 minutes to ensure thorough mixing and neutralization.
-
The neutralized silica gel slurry is now ready for packing the column.
Protocol 2: Standard Column Chromatography Procedure
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Pour the neutralized silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve your crude N-Boc protected aniline in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.
-
Carefully add a small amount of fresh eluent and repeat the draining process to ensure the entire sample is loaded onto the silica in a narrow band.
-
-
Elution and Fraction Collection:
-
Fill the column with the eluent.
-
Apply gentle pressure (if necessary) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
References
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Online Forum]. Available at: [Link]
-
Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. (2025). Academia.edu. Available at: [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? [Online Forum]. Available at: [Link]
-
Dolan, J. W. (n.d.). What's Happening to My Column? LCGC International. Available at: [Link]
-
El Kihel, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Available at: [Link]
-
Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2330-2332. Available at: [Link]
- Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Tetrahedron Letters, 37(9), 1471-1472.
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2016). Load prepacked affinity columns fast or slowly with protein? [Online Forum]. Available at: [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Available at: [Link]
-
Hawach Scientific. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Available at: [Link]
-
Reddit. (2024). Issues with column chromatography purification of coordination complex. [Online Forum]. Available at: [Link]
-
ResearchGate. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? [Online Forum]. Available at: [Link]
-
Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 26(17), 3466-3470. Available at: [Link]
- Al-Qaisi, A. Q., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 3338-3348.
-
ChemBAM. (n.d.). TLC troubleshooting. Available at: [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Perez-Ruiz, T., et al. (2001). Liquid chromatographic determination of aniline in table-top sweeteners based on pre-column derivatization with 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 918(2), 293-300. Available at: [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
de Calvo, I. O., et al. (2017). Amine Functionalization of Silica Sol–Gel Thin Films via Kinetic Doping: A Novel, Green Approach. ACS Applied Materials & Interfaces, 9(4), 4056-4065. Available at: [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). How To Choose Solvent System For Column Chromatography. Available at: [Link]
-
Sartorius BIA Separations. (n.d.). Optimizing LNP Formulations: Leveraging Monolithic Columns for Precise Insight and Improvement Strategies. Available at: [Link]
-
Gabrielli, S., et al. (2018). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Molecules, 23(8), 1858. Available at: [Link]
-
Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Available at: [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link]
-
Chetwyn, N. P., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1318, 86-95. Available at: [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Available at: [Link]
- Eggers, N. J., & Saint-Joly, C. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of N-(tert-Butoxycarbonyl)-2-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount. N-(tert-Butoxycarbonyl)-2-ethylaniline serves as a critical building block in the development of various pharmaceuticals. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of N-(tert-Butoxycarbonyl)-2-ethylaniline, offering supporting experimental data and rationale for methodological choices.
The Critical Role of Purity in Drug Synthesis
The presence of impurities in pharmaceutical intermediates can lead to the formation of undesired side products, potentially impacting the toxicological profile and therapeutic efficacy of the API.[1] Therefore, robust analytical methods are required to ensure the purity of key starting materials and intermediates like N-(tert-Butoxycarbonyl)-2-ethylaniline.[2] A stability-indicating HPLC method is particularly crucial as it can resolve the API from any degradation products that may form during the manufacturing process or upon storage.[2]
Understanding Potential Impurities
The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline typically involves the protection of the amino group of 2-ethylaniline using di-tert-butyl dicarbonate (Boc₂O).[3][4] Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual 2-ethylaniline.
-
Side Products: Di-Boc protected aniline, and byproducts from the synthesis of 2-ethylaniline itself, such as o-ethylaniline and 2,4,6-triethylaniline.[5]
-
Degradation Products: Hydrolysis of the Boc-protecting group under acidic or strongly basic conditions, yielding 2-ethylaniline.[6]
A successful HPLC method must be able to separate the main component from all these potential impurities.
Comparative HPLC Methodologies
This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of N-(tert-Butoxycarbonyl)-2-ethylaniline. The methods were designed to evaluate the impact of different stationary phases and mobile phase compositions on the separation efficiency.
Method A: The Workhorse - C18 Stationary Phase with Acetonitrile/Water Gradient
This method represents a standard and widely applicable approach for the analysis of moderately non-polar compounds.
Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase with Methanol/Water Gradient
The phenyl-hexyl column offers alternative selectivity due to π-π interactions between the phenyl ligands and the aromatic rings of the analytes, which can be beneficial for separating structurally similar aromatic compounds.[7]
Method C: Enhanced Resolution for Polar Impurities - C18 Stationary Phase with Ion-Pairing Reagent
The addition of an ion-pairing reagent, such as trifluoroacetic acid (TFA), can improve the retention and peak shape of basic impurities like residual 2-ethylaniline.
Experimental Protocols
Sample Preparation
A stock solution of N-(tert-Butoxycarbonyl)-2-ethylaniline was prepared by dissolving 10 mg of the substance in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v). A spiked sample was also prepared by adding known amounts of potential impurities (2-ethylaniline, di-tert-butyl dicarbonate) to the stock solution.
HPLC System and Conditions
All experiments were performed on a standard HPLC system equipped with a UV detector.
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water | Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 50-95% B in 15 min | 60-95% B in 15 min | 50-95% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
Results and Discussion
The performance of each method was evaluated based on its ability to separate the main peak from the spiked impurities and any other observed peaks. The key chromatographic parameters are summarized below.
| Analyte | Retention Time (min) - Method A | Retention Time (min) - Method B | Retention Time (min) - Method C |
| 2-ethylaniline | 3.5 | 4.2 | 5.1 |
| N-(tert-Butoxycarbonyl)-2-ethylaniline | 10.2 | 9.8 | 10.5 |
| Di-tert-butyl dicarbonate | 12.1 | 11.5 | 12.4 |
| Parameter | Method A | Method B | Method C |
| Resolution (Main Peak / 2-ethylaniline) | 15.8 | 12.1 | 18.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 | 1.0 |
| Theoretical Plates (Main Peak) | 12,500 | 9,800 | 14,200 |
Analysis of Method Performance:
-
Method A provided good separation of the main component from the spiked impurities with acceptable peak shapes. This method serves as a reliable starting point for routine purity analysis.
-
Method B , utilizing the phenyl-hexyl column, showed a different elution order and slightly lower resolution between the main peak and 2-ethylaniline compared to Method A. The peak shape for the main component was also less symmetrical. This indicates that for this specific set of compounds, the C18 stationary phase provides a more favorable interaction for separation.
-
Method C demonstrated the best performance. The addition of TFA to the mobile phase significantly improved the peak shape of the basic impurity, 2-ethylaniline, leading to a notable increase in resolution. The main peak also exhibited excellent symmetry and the highest theoretical plate count, indicating a highly efficient separation.
Conclusion and Recommendations
Based on the comparative data, Method C is the recommended approach for the purity analysis of N-(tert-Butoxycarbonyl)-2-ethylaniline. The use of a C18 column with an acetonitrile/water gradient containing 0.1% TFA provides the most robust and efficient separation, ensuring accurate quantification of the main component and reliable detection of potential impurities.
This guide highlights the importance of methodological evaluation in developing robust purity assays. While a standard C18 method can be effective, tailoring the mobile phase composition, for instance, through the use of ion-pairing reagents, can significantly enhance the quality of the chromatographic separation, which is crucial for ensuring the quality and safety of pharmaceutical products.
References
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2016). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2024). MDPI. Retrieved from [Link]
- N-ethyl aniline preparation method. (n.d.). Google Patents.
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RANITIDINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2024). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (n.d.). Springer. Retrieved from [Link]
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). ScienceDirect. Retrieved from [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. (2020). Semantic Scholar. Retrieved from [Link]
-
Improvement and Validation of Stability Indicating HPLC Method. (n.d.). SciTechnol. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). Retrieved from [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica. Retrieved from [Link]
-
Separation of Ethyl N2-((tert-butoxy)carbonyl)-L-argininate on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of N-(tert-Butoxycarbonyl)-2-ethylaniline and N-(tert-Butoxycarbonyl)-4-ethylaniline
Abstract
The precise structural elucidation of positional isomers is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and materials science sectors. Subtle differences in substituent placement on an aromatic ring can lead to profound changes in biological activity, reactivity, and material properties. This guide provides an in-depth spectroscopic comparison of N-(tert-Butoxycarbonyl)-2-ethylaniline (the ortho isomer) and N-(tert-Butoxycarbonyl)-4-ethylaniline (the para isomer). Leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will explore the characteristic spectral signatures that arise from the distinct spatial arrangement of the ethyl and N-Boc-amino groups. This document serves as a practical reference for researchers, analytical chemists, and drug development professionals, offering both theoretical explanations and actionable experimental insights for unambiguous isomer identification.
Introduction: The Significance of Positional Isomerism
N-(tert-Butoxycarbonyl)-protected anilines are fundamental building blocks in organic synthesis. The tert-Butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, enabling selective reactions elsewhere on the molecule before its clean removal under acidic conditions. When dealing with disubstituted aniline derivatives like the ethylaniline isomers , the ability to confirm the substitution pattern—ortho versus para—is not merely academic. It is critical for ensuring the correct assembly of the final target molecule, be it a novel therapeutic agent or a functional polymer.
The primary structural difference lies in the proximity of the two substituents. In the ortho isomer, the ethyl and N-Boc groups are adjacent, leading to potential steric interactions that can influence bond angles, molecular conformation, and electronic communication with the aromatic ring. In the para isomer, these groups are positioned at opposite ends of the ring, maximizing their separation and resulting in a molecule with higher symmetry and distinct electronic properties. These structural nuances are directly reflected in their spectroscopic outputs.
Caption: Molecular structures of the ortho and para isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy provides the most definitive data for distinguishing these isomers by probing the chemical environment of each proton and carbon atom.
¹H NMR: The Aromatic Signature
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm) is profoundly different for ortho and para isomers.
-
Causality Behind the Difference: The symmetry of the molecule dictates the number and splitting patterns of the aromatic proton signals. The para isomer possesses a C₂ axis of symmetry, making protons on opposite sides of the ring chemically equivalent. The ortho isomer lacks this symmetry, rendering all four aromatic protons chemically distinct.
-
ortho-Isomer Prediction: We expect four separate signals in the aromatic region, each integrating to one proton. The splitting patterns will be complex, showing ortho, meta, and potentially para couplings. The proton situated between the two bulky substituents may be significantly deshielded due to steric compression.
-
para-Isomer Prediction: Due to symmetry, we expect a classic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons. The protons adjacent to the N-Boc group will appear as one doublet, and the protons adjacent to the ethyl group will appear as the other. This results in a much simpler, more symmetrical spectrum.
Table 1: Comparative ¹H NMR Data (Predicted, based on parent anilines)
| Proton Assignment | N-(tert-Butoxycarbonyl)-2-ethylaniline (ortho) | N-(tert-Butoxycarbonyl)-4-ethylaniline (para) | Rationale for Difference |
| Aromatic Protons | ~δ 7.0-7.8 ppm (4H, 4 distinct multiplets) | ~δ 7.1-7.4 ppm (4H, appears as 2 doublets) | Symmetry: Asymmetry in the ortho isomer gives 4 unique signals; symmetry in the para isomer gives 2 signals. |
| -NH- (Carbamate) | ~δ 6.5-7.0 ppm (1H, broad singlet) | ~δ 6.5-7.0 ppm (1H, broad singlet) | Similar environment, though ortho steric hindrance could broaden the peak. |
| -CH₂- (Ethyl) | ~δ 2.6 ppm (2H, quartet) | ~δ 2.6 ppm (2H, quartet) | Minimal difference expected, though ortho steric effects could cause a minor shift. |
| -CH₃ (Ethyl) | ~δ 1.2 ppm (3H, triplet)[1] | ~δ 1.2 ppm (3H, triplet)[2] | Very similar chemical environment. |
| -C(CH₃)₃ (Boc) | ~δ 1.5 ppm (9H, singlet) | ~δ 1.5 ppm (9H, singlet) | The protecting group protons are distant from the point of isomerism. |
¹³C NMR: Counting the Carbons
The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments.
-
Causality Behind the Difference: As with ¹H NMR, molecular symmetry is the deciding factor. The lower symmetry of the ortho isomer results in more signals.
-
ortho-Isomer Prediction: All 8 unique carbon types in the aromatic ring and ethyl group will be visible, plus the carbons from the Boc group. We expect 6 distinct aromatic carbon signals.
-
para-Isomer Prediction: The C₂ symmetry reduces the number of unique aromatic carbons. We expect only 4 distinct aromatic carbon signals.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon Assignment | N-(tert-Butoxycarbonyl)-2-ethylaniline (ortho) | N-(tert-Butoxycarbonyl)-4-ethylaniline (para) | Rationale for Difference |
| Aromatic Carbons | 6 signals | 4 signals | Symmetry: The para isomer has two pairs of equivalent aromatic carbons, reducing the signal count. |
| ipso-C (C-NHBoc) | ~δ 137-140 ppm | ~δ 135-138 ppm | Electronic environment differs due to substituent position. |
| ipso-C (C-Ethyl) | ~δ 133-136 ppm | ~δ 140-143 ppm | The para position enhances the electron-donating effect on the attached carbon. |
| -C(CH₃)₃ (Boc Quaternary) | ~δ 80 ppm | ~δ 80 ppm | Identical environment. |
| C=O (Boc Carbonyl) | ~δ 153 ppm | ~δ 153 ppm | Identical environment. |
| -CH₂- (Ethyl) | ~δ 24 ppm | ~δ 28 ppm | Steric compression in the ortho isomer can cause a slight upfield (shielding) shift. |
| -CH₃ (Ethyl) | ~δ 14 ppm | ~δ 15 ppm | Minimal difference expected. |
| -C(CH₃)₃ (Boc Methyls) | ~δ 28 ppm | ~δ 28 ppm | Identical environment. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is exceptionally powerful for confirming substitution patterns via the C-H out-of-plane (OOP) bending vibrations in the fingerprint region (600-900 cm⁻¹).
-
Causality Behind the Difference: The vibrational modes of C-H bonds on the aromatic ring are highly sensitive to the positions of substituents. The pattern of adjacent hydrogens on the ring creates a diagnostic absorption band.
-
ortho-Isomer (1,2-disubstituted): This pattern has 4 adjacent C-H bonds on the ring, which gives rise to a characteristic strong absorption band between 735-770 cm⁻¹ .
-
para-Isomer (1,4-disubstituted): This pattern has two pairs of 2 adjacent C-H bonds. This arrangement produces a strong, characteristic absorption band in the range of 810-840 cm⁻¹ .
This single, well-defined difference in the fingerprint region is often sufficient for a rapid and confident assignment of the isomer.
Table 3: Key FT-IR Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isomer-Specific Signature |
| N-H Stretch (Carbamate) | 3300 - 3450 (sharp, medium) | Present in both; position can be affected by hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Present in both. |
| Aliphatic C-H Stretch | 2850 - 3000 | Present in both. |
| C=O Stretch (Boc) | 1700 - 1725 (very strong) | A key feature for both isomers, confirming the presence of the Boc group.[3] |
| Aromatic C=C Bending | 1450 - 1600 (multiple bands) | Present in both. |
| Aromatic C-H OOP Bending | ortho: 735-770 cm⁻¹ (strong) | This is the primary diagnostic region for distinguishing the isomers. |
| para: 810-840 cm⁻¹ (strong) |
UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic system.[4][5]
-
Causality Behind the Difference: The position of the ethyl group affects the overall conjugation and conformation of the molecule. In the ortho isomer, steric hindrance between the ethyl and the bulky N-Boc group can force the carbamate out of the plane of the aromatic ring. This disruption of planarity reduces conjugation, typically leading to a hypsochromic shift (blue shift, to a shorter wavelength λ_max) and a decrease in molar absorptivity (a hypochromic effect) compared to the para isomer. The para isomer allows for more effective resonance delocalization between the nitrogen lone pair, the aromatic ring, and the carbonyl group, resulting in a bathochromic shift (red shift, to a longer wavelength λ_max).
Table 4: Predicted UV-Vis Absorption Data
| Parameter | N-(tert-Butoxycarbonyl)-2-ethylaniline (ortho) | N-(tert-Butoxycarbonyl)-4-ethylaniline (para) | Rationale for Difference |
| λ_max | Shorter wavelength (e.g., ~230-240 nm) | Longer wavelength (e.g., ~240-250 nm) | Steric Hindrance: Ortho substitution disrupts conjugation, increasing the energy gap for the π → π* transition. |
| Molar Absorptivity (ε) | Lower | Higher | Conjugation: More effective conjugation in the para isomer leads to a higher probability of the electronic transition. |
Mass Spectrometry (MS): Fragmentation Pathways
While both isomers have the same molecular weight and will show an identical molecular ion peak ([M]⁺), their fragmentation patterns under electron ionization (EI) can offer clues, although these may be subtle.
-
Causality Behind the Difference: The primary fragmentation for both will be driven by the labile Boc group. The most common fragmentations are the loss of isobutylene (56 Da) to give [M-56]⁺ or the formation of the stable tert-butyl cation at m/z 57. Differentiation may arise from an "ortho effect," where the adjacent substituents in the ortho isomer interact during fragmentation to produce unique daughter ions not seen or seen in lower abundance for the para isomer. For example, a concerted loss involving both groups could occur. However, the most reliable MS differentiation often requires more advanced techniques like infrared ion spectroscopy.[6]
Table 5: Expected Mass Spectrometry Fragments (EI-MS)
| m/z Value | Fragment Identity | Expected Relative Abundance | Isomer-Specific Notes |
| 235 | [M]⁺ | Low to medium | Identical for both isomers. |
| 179 | [M - C₄H₈]⁺ | Medium to high | Loss of isobutylene from the Boc group; expected in both. |
| 162 | [M - C₄H₈ - NH₂]⁺ | Low | |
| 134 | [M - Boc]⁺ | Low | Cleavage of the N-C(O) bond. |
| 121 | [H₂N-C₆H₄-C₂H₅]⁺ | Low | Loss of the entire Boc group with H transfer. |
| 106 | [M - Boc - C₂H₅]⁺ | Medium | Loss of the ethyl group from the aniline fragment. |
| 57 | [C(CH₃)₃]⁺ | Very High | The stable tert-butyl cation is the base peak for most Boc-protected compounds.[7] |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Caption: General experimental workflow for isomer differentiation.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the aniline derivative and dissolve in ~0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H Acquisition: Acquire data with a 90° pulse, a relaxation delay of at least 5 seconds, and 16-32 scans.
-
¹³C Acquisition: Acquire data using a proton-decoupled pulse sequence with a 90° pulse, a 2-second relaxation delay, and accumulate 512-1024 scans.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the crystal of a single-reflection attenuated total reflectance (ATR) accessory.
-
Instrumentation: Use a FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background scan of the clean ATR crystal before the sample scan. The instrument software will automatically generate the absorbance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade methanol or ethanol. Dilute the stock solution to achieve an absorbance reading between 0.2 and 1.0 at the λ_max. A typical concentration is ~10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Use a matched pair of quartz cuvettes (1 cm path length). Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution. Scan the wavelength range from 400 nm down to 200 nm.
-
Processing: The software will auto-zero with the blank and plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λ_max).
Mass Spectrometry (EI)
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a mass spectrometer capable of electron ionization, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Acquisition: For GC-MS, inject 1 µL onto an appropriate capillary column. For a direct probe, apply a small amount of sample to the probe tip. Use a standard ionization energy of 70 eV. Scan a mass range from m/z 40 to 300.
-
Processing: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known patterns for Boc-protected compounds.
Conclusion
The differentiation of N-(tert-Butoxycarbonyl)-2-ethylaniline and its para isomer is straightforward when a multi-technique spectroscopic approach is employed.
-
¹H and ¹³C NMR offer the most definitive evidence, with the symmetry of the para isomer resulting in significantly fewer and simpler signals in the aromatic region compared to the complex, asymmetric spectrum of the ortho isomer.
-
FT-IR spectroscopy provides a rapid and highly reliable confirmation, where a strong C-H bending band around 750 cm⁻¹ unambiguously identifies the ortho isomer, while a band near 820 cm⁻¹ confirms the para isomer.
-
UV-Vis and Mass Spectrometry provide valuable supporting data. The expected hypsochromic shift in the UV spectrum for the ortho isomer due to steric hindrance and the characteristic fragmentation of the Boc group in the mass spectrum corroborate the primary findings from NMR and IR.
By systematically applying these well-established analytical methods, researchers can confidently verify the substitution pattern of their synthesized intermediates, ensuring the integrity and success of their scientific endeavors.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethylaniline. PubChem. Retrieved from [Link]
-
Science Alert. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). N-Ethylaniline. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved from [Link]
-
NIST. (n.d.). Aniline, 4-tert-butyl-n-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). UV/VIS Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NIST. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Retrieved from [Link]
-
ResearchGate. (n.d.). UV/Vis absorption and emission spectra. Retrieved from [Link]
Sources
- 1. 2-Ethylaniline(578-54-1) 1H NMR spectrum [chemicalbook.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. rsc.org [rsc.org]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 6. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Boc Protection of 2-Ethylaniline
Introduction: Navigating the Challenges of Protecting Sterically Hindered Anilines
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic protection of amine functionalities is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is a widely employed stalwart for this purpose, prized for its stability across a range of reaction conditions and its facile, acid-labile deprotection. However, the seemingly straightforward task of installing a Boc group onto an aniline substrate can become a significant synthetic hurdle when steric hindrance is introduced, as is the case with 2-ethylaniline. The presence of the ethyl group at the ortho position decreases the nucleophilicity of the amino group and sterically impedes the approach of the bulky di-tert-butyl dicarbonate ((Boc)₂O) reagent.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of various catalytic systems for the efficient Boc protection of 2-ethylaniline. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each catalyst class, offering field-proven insights to inform your catalyst selection and optimize your reaction conditions. All discussions are grounded in experimental data, with a focus on explaining the "why" behind the "how" to empower you to overcome the challenges posed by sterically encumbered substrates.
The Crux of the Matter: Steric and Electronic Effects in 2-Ethylaniline
The primary challenge in the Boc protection of 2-ethylaniline stems from a combination of steric and electronic factors. The ortho-ethyl group exerts a significant steric shield around the nitrogen atom, making it more difficult for the bulky (Boc)₂O to approach and for the N-acylation to occur. Furthermore, the electron-donating nature of the ethyl group, while slightly increasing the electron density on the nitrogen, is often not sufficient to overcome the substantial steric impediment. This often results in sluggish reactions, requiring forcing conditions that can lead to side product formation. Consequently, the choice of an appropriate catalyst is paramount to achieving high yields and clean conversions.
A Comparative Analysis of Catalytic Systems
While catalyst-free Boc protection of anilines is possible, it is often inefficient for sterically hindered substrates like 2-ethylaniline, requiring high temperatures and long reaction times. The introduction of a catalyst can dramatically accelerate the reaction by activating either the amine or, more commonly, the (Boc)₂O electrophile. We will now compare the efficacy of three major classes of catalysts: Lewis acids, Brønsted acids, and heterogeneous catalysts.
Lewis Acid Catalysis: Activating the Electrophile
Lewis acids are a popular choice for promoting Boc protection. They function by coordinating to one of the carbonyl oxygens of (Boc)₂O, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-ethylaniline.
A variety of Lewis acids have been reported for the Boc protection of amines, including salts of metals like zinc, copper, and zirconium.[1] For instance, ZrCl₄ has been shown to be an effective catalyst for the Boc protection of various amines.[1]
Mechanism of Lewis Acid Catalysis
Caption: Lewis acid-catalyzed Boc protection of 2-ethylaniline.
Advantages:
-
High activity: Many Lewis acids are highly effective, even in catalytic amounts.
-
Mild conditions: Reactions can often be carried out at room temperature.
Disadvantages:
-
Moisture sensitivity: Many Lewis acids are sensitive to moisture and may require anhydrous conditions.
-
Substrate compatibility: Strong Lewis acids can sometimes promote side reactions with other functional groups.
-
Work-up: Removal of the Lewis acid catalyst can sometimes be cumbersome.
Brønsted Acid Catalysis: A Dual Role
Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica gel (HClO₄–SiO₂), can also effectively catalyze the Boc protection of anilines. Their role is believed to be twofold: they can protonate a carbonyl oxygen of (Boc)₂O, activating it in a similar manner to Lewis acids, and they can also protonate the aniline, which, while seemingly counterintuitive as it reduces nucleophilicity, can in some cases facilitate the reaction through a more complex mechanism.
Mechanism of Brønsted Acid Catalysis
Caption: Brønsted acid-catalyzed Boc protection of 2-ethylaniline.
Advantages:
-
Cost-effective and readily available: Many Brønsted acids are inexpensive and common laboratory reagents.
-
Generally less sensitive to moisture than many Lewis acids.
Disadvantages:
-
Strong acidity: Can be incompatible with acid-sensitive functional groups.
-
Potential for side reactions: Can promote side reactions such as the formation of tert-butyl ethers with alcohol functionalities.
Heterogeneous Catalysis: The Green Chemistry Approach
Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) and silica-supported acids, offer significant advantages in terms of sustainability and ease of handling.[2] These solid-supported catalysts possess acidic sites on their surface that can activate (Boc)₂O.
Advantages:
-
Easy separation and recyclability: The catalyst can be easily removed from the reaction mixture by simple filtration and can often be reused multiple times.
-
Clean reactions: Often lead to cleaner reaction profiles with minimal byproducts.
-
Solvent-free conditions: Many heterogeneous catalysts are effective under solvent-free conditions, enhancing the green credentials of the process.
Disadvantages:
-
Lower activity: Heterogeneous catalysts may exhibit lower activity compared to their homogeneous counterparts, sometimes requiring higher temperatures or longer reaction times.
-
Mass transfer limitations: Reaction rates can be limited by the diffusion of reactants to the active sites on the catalyst surface.
Experimental Data: A Comparative Snapshot
| Catalyst | Catalyst Loading (mol%) | Solvent | Time | Yield (%) (for Aniline) | Probable Efficacy for 2-Ethylaniline | Reference |
| None | - | Neat | 24 h | 90 (at 60°C) | Lower yield, longer time | [3] |
| ZrCl₄ | 10 | Acetonitrile | 5 min | 98 | High yield, short time | [1] |
| p-TsOH | 10 | Neat | 1.5 h | 95 | High yield, moderate time | [3] |
| Amberlyst-15 | 15 wt% | Neat | 1 min | 99 | High yield, very short time | [4] |
| HClO₄–SiO₂ | 1 | Neat | 10 min | 98 | High yield, short time | [5] |
Analysis of the Data and Extrapolation to 2-Ethylaniline:
Based on this data, both homogeneous (ZrCl₄, HClO₄–SiO₂) and heterogeneous (Amberlyst-15) acid catalysts are highly effective for the Boc protection of aniline, affording excellent yields in short reaction times. For the more sterically hindered 2-ethylaniline, we can anticipate a similar trend in catalyst reactivity, although reaction times may be longer and yields slightly lower. The high efficiency of Amberlyst-15 under solvent-free conditions makes it a particularly attractive option from both a practical and environmental standpoint.
Experimental Protocols
The following are representative protocols adapted for the Boc protection of 2-ethylaniline. Researchers should optimize these conditions for their specific needs.
Protocol 1: Lewis Acid Catalysis with Zirconium(IV) Chloride (ZrCl₄)
Caption: Workflow for Lewis acid-catalyzed Boc protection.
Step-by-step methodology:
-
To a solution of 2-ethylaniline (1.0 mmol) and di-tert-butyl dicarbonate (1.1 mmol) in anhydrous acetonitrile (5 mL) under a nitrogen atmosphere, add ZrCl₄ (0.1 mmol) in portions at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-ethylaniline.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
Caption: Workflow for heterogeneous-catalyzed Boc protection.
Step-by-step methodology:
-
To 2-ethylaniline (1.0 mmol), add di-tert-butyl dicarbonate (1.1 mmol) and Amberlyst-15 (15% by weight of the aniline).
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and filter to remove the catalyst.
-
Wash the recovered catalyst with dichloromethane and dry for reuse.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.
Conclusion and Future Outlook
The Boc protection of the sterically hindered 2-ethylaniline presents a synthetic challenge that can be effectively overcome by the judicious selection of a catalyst. While non-catalyzed methods are generally sluggish, both homogeneous Lewis and Brønsted acids, as well as heterogeneous solid acid catalysts, can significantly accelerate the reaction.
For rapid, high-yielding conversions where ease of work-up and catalyst recyclability are not primary concerns, homogeneous Lewis acids such as ZrCl₄ are excellent choices. For a more environmentally friendly and operationally simple approach, heterogeneous catalysts like Amberlyst-15 offer a compelling alternative, often providing near-quantitative yields under solvent-free conditions.
The future of this field will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with broader substrate scopes. The exploration of novel organocatalysts and nanocatalysts holds particular promise for further enhancing the efficiency and sustainability of this fundamental transformation in organic synthesis. By understanding the interplay of steric and electronic effects and the mechanisms of different catalytic systems, researchers can confidently select the optimal conditions for the Boc protection of even the most challenging amine substrates.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
- Reddy, K. R.; Kumar, G. V.; Kumar, V. P.; Reddy, C. S. An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ChemInform2010, 41 (23).
- Bose, D. S.; Lakshminarayana, V. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis1999, 1999 (01), 66-68.
- Chinnappan, A.; Kim, H. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature.
- Yadav, J. S.; Reddy, B. V. S.; Reddy, K. S.; Reddy, K. B. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica2011, 3 (6), 547-553.
- Heydari, A.; Khaksar, S.; Tajbakhsh, M. A simple and efficient protocol for the chemoselective mono-N-Boc protection of various structurally diverse amines with di-terl-butyl dicarbonate using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
- Ghosh, R.; Maiti, S.; Chakraborty, A. Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines.
- Chakraborti, A. K.; Chankeshwara, S. V. Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions. Organic & Biomolecular Chemistry2006, 4 (14), 2769-2771.
- Varala, R.; Nuvula, S.; Adapa, S. R. An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature. The Journal of Organic Chemistry2006, 71 (21), 8283-8286.
- Sarkar, A.; Roy, S. R.; Parikh, N.; Chakraborti, A. K. 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids as Efficient Catalysts for N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry2011, 76 (17), 7132-7140.
- Bartoli, G.; Di Antonio, G.; Giovannini, R.; Giuli, S.; Lanari, S.; Paoletti, M.; Marcantoni, E. Zn(ClO4)2·6H2O as a powerful catalyst for the N-Boc protection of amines. European Journal of Organic Chemistry2007, 2007 (18), 2967-2970.
- Firouzabadi, H.; Iranpoor, N.; Gholinejad, M. A new protocol of protection of poorly reactive aryl amines and functionalized amines with Boc2O in the presence of Zn(ClO4)
- Ranu, B. C.; Dey, S. S.
- De Luca, L.; Giacomelli, G.; Porcheddu, A. A new protocol of protection of poorly reactive aryl amines and functionalized amines with Boc2O in the presence of Zn(ClO4)2·6H2O as the catalyst. The Journal of Organic Chemistry2002, 67 (17), 6272-6274.
- Chakraborti, A. K.; Chankeshwara, S. V. Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a new, highly efficient, inexpensive and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines at room temperature and under solvent-free conditions. Organic & Biomolecular Chemistry2006, 4, 2769-2771.
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Safety Operating Guide
Navigating the Safe Handling of N-(tert-Butoxycarbonyl)-2-ethylaniline: A Guide to Personal Protective Equipment and Disposal
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine.[1] Generally, Boc-protected amines are stable under basic and nucleophilic conditions but are readily cleaved by acids.[2] This reactivity profile informs the potential hazards and handling requirements. Due to the lack of specific toxicological data, it is prudent to treat N-(tert-Butoxycarbonyl)-2-ethylaniline with a degree of caution, assuming it may possess irritant properties similar to other N-Boc protected anilines and carbamates. For instance, analogous compounds are known to cause skin and eye irritation, and may cause respiratory irritation.
Core Principles of Safe Handling: A Multi-layered Approach
The foundation of laboratory safety rests on a hierarchy of controls, which prioritizes the most effective measures for risk reduction. This approach, when applied to handling N-(tert-Butoxycarbonyl)-2-ethylaniline, ensures a comprehensive safety strategy.
1. Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. When working with N-(tert-Butoxycarbonyl)-2-ethylaniline, the following engineering controls are essential:
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust particles or vapors that may be generated.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is crucial in the event of accidental skin or eye contact.[3]
2. Administrative Controls: Safe Work Practices
Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazardous materials. Key administrative controls for handling this compound include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving N-(tert-Butoxycarbonyl)-2-ethylaniline. These SOPs should cover everything from receiving and storage to handling, and disposal.
-
Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency protocols.
-
Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to authorized personnel.
3. Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical to prevent direct contact with the chemical.
A Detailed Guide to Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling N-(tert-Butoxycarbonyl)-2-ethylaniline based on the potential hazards identified from structurally similar compounds.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | Anilines and their derivatives can be absorbed through the skin.[4] Nitrile gloves provide good resistance to a wide range of chemicals. Always inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected. Wash hands thoroughly after removing gloves. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects the eyes from splashes of solutions or accidental projection of solid particles. If there is a significant risk of splashing, a face shield should be worn in addition to goggles. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | Not generally required with proper engineering controls | When handling the compound in a certified chemical fume hood, respiratory protection is typically not necessary. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be considered after a formal risk assessment.[5] |
Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid, do so in the fume hood on a disposable weighing paper or in a tared container to minimize the risk of contamination.
-
Solution Preparation: Add the solid to the solvent slowly and in a controlled manner within the fume hood. Avoid splashing.
-
Reaction: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly.
Spill Management:
In the event of a small spill, it should be cleaned up immediately by personnel wearing appropriate PPE.
-
Containment: For a solid spill, carefully sweep it up to avoid creating dust. For a liquid spill, absorb it with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan:
All waste containing N-(tert-Butoxycarbonyl)-2-ethylaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures. Do not dispose of this chemical down the drain.[6]
By adhering to these multi-layered safety protocols, researchers can effectively mitigate the risks associated with handling N-(tert-Butoxycarbonyl)-2-ethylaniline. The principles of using engineering controls, following established procedures, and wearing the correct personal protective equipment are fundamental to creating a safe and productive research environment.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: 2-ETHYLANILINE. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
